molecular formula C20H19BrN2O2 B14951445 5'-bromo-1'-butyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

5'-bromo-1'-butyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B14951445
M. Wt: 399.3 g/mol
InChI Key: HJUZQYJAKLVYKE-UHFFFAOYSA-N
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Description

5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound, with its unique structure, holds significant potential for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . Subsequent bromination and butylation steps introduce the bromo and butyl groups, respectively. The hydroxy group is then introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromo group with an amine forms an amino derivative.

Mechanism of Action

The mechanism of action of 5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo, butyl, and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19BrN2O2

Molecular Weight

399.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C20H19BrN2O2/c1-2-3-10-23-18-9-8-13(21)11-15(18)20(25,19(23)24)16-12-22-17-7-5-4-6-14(16)17/h4-9,11-12,22,25H,2-3,10H2,1H3

InChI Key

HJUZQYJAKLVYKE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CNC4=CC=CC=C43)O

Origin of Product

United States

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